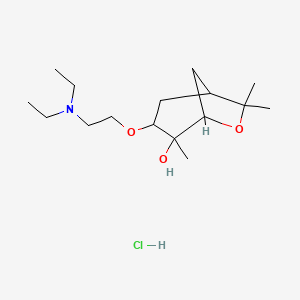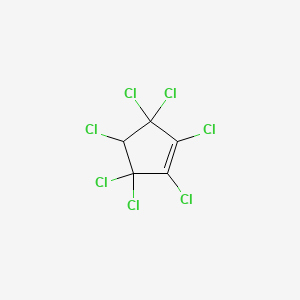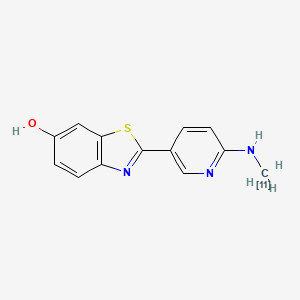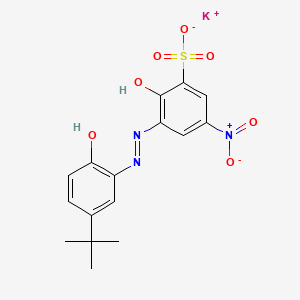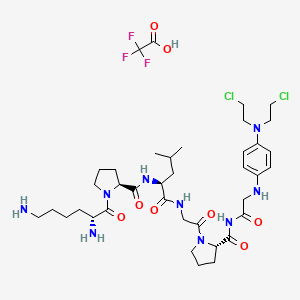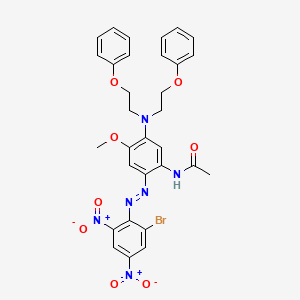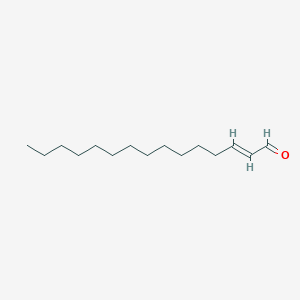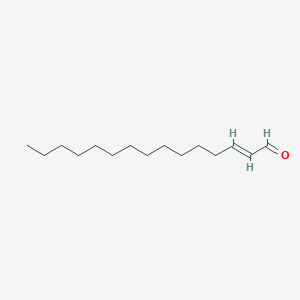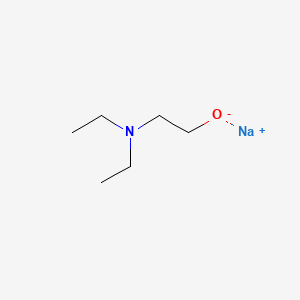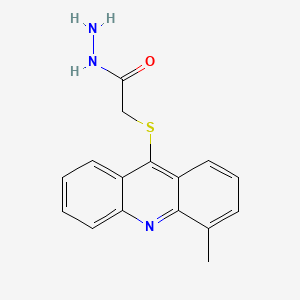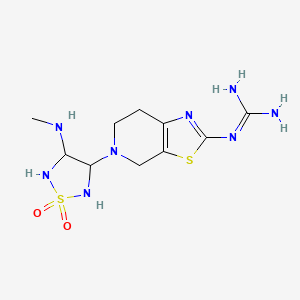
Guanidine, (5-(4-(methylamino)-1,2,5-thiadiazolidin-3-yl)-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl)-, S,S-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, (5-(4-(methylamino)-1,2,5-thiadiazolidin-3-yl)-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl)-, S,S-dioxide is a complex organic compound with a unique structure that includes a guanidine group, a thiadiazolidine ring, and a tetrahydrothiazolopyridine ring
准备方法
The synthesis of Guanidine, (5-(4-(methylamino)-1,2,5-thiadiazolidin-3-yl)-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl)-, S,S-dioxide involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazolidine ring, followed by the introduction of the guanidine group and the formation of the tetrahydrothiazolopyridine ring. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Guanidine, (5-(4-(methylamino)-1,2,5-thiadiazolidin-3-yl)-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl)-, S,S-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The thiadiazolidine and tetrahydrothiazolopyridine rings may also contribute to the compound’s overall biological activity by interacting with different molecular targets.
相似化合物的比较
Compared to other similar compounds, Guanidine, (5-(4-(methylamino)-1,2,5-thiadiazolidin-3-yl)-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl)-, S,S-dioxide stands out due to its unique combination of functional groups and ring structures Similar compounds include other guanidine derivatives and thiadiazolidine-containing molecules
属性
CAS 编号 |
118618-55-6 |
|---|---|
分子式 |
C10H18N8O2S2 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-[5-[4-(methylamino)-1,1-dioxo-1,2,5-thiadiazolidin-3-yl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]guanidine |
InChI |
InChI=1S/C10H18N8O2S2/c1-13-7-8(17-22(19,20)16-7)18-3-2-5-6(4-18)21-10(14-5)15-9(11)12/h7-8,13,16-17H,2-4H2,1H3,(H4,11,12,14,15) |
InChI 键 |
KEKFFTFOPQBVHK-UHFFFAOYSA-N |
规范 SMILES |
CNC1C(NS(=O)(=O)N1)N2CCC3=C(C2)SC(=N3)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



